4-Nonylphenyl 2-methylpropanoate
Description
4-Nonylphenyl 2-methylpropanoate is an ester derived from 2-methylpropanoic acid and 4-nonylphenol. The compound features a branched alkyl chain (nonyl group) attached to a phenyl ring at the para position, esterified with a 2-methylpropanoate group. Nonylphenol derivatives, such as nonylphenol ethoxylates, are classified as substances of very high concern (SVHC) due to endocrine-disrupting properties .
Properties
CAS No. |
6316-61-6 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4-nonylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C19H30O2/c1-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)21-19(20)16(2)3/h12-16H,4-11H2,1-3H3 |
InChI Key |
QDPKLPOPIBLUBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonylphenyl 2-methylpropanoate typically involves the esterification of 4-nonylphenol with 2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nonylphenyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Nonylphenyl 2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Nonylphenyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered physiological responses. The compound can bind to hormone receptors, such as estrogen receptors, and modulate their activity, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table compares 4-nonylphenyl 2-methylpropanoate with structurally similar esters, emphasizing substituent effects on properties and applications:
Key Observations:
- Substituent Impact: The nonylphenyl group enhances hydrophobicity and environmental persistence compared to halogenated or smaller alkyl/aryl substituents. This makes the compound suitable for industrial surfactants but raises ecological risks . Halogenated derivatives (e.g., bromo-, chloro-) exhibit higher reactivity and are utilized in pharmaceuticals or synthetic intermediates . Ethyl 2-methylpropanoate demonstrates low molecular weight and polarity, making it volatile and ideal for flavor applications .
- Environmental and Safety Profiles: Nonylphenyl derivatives are linked to endocrine disruption and are regulated under REACH (EU) as SVHCs . Halogenated analogs (e.g., bromophenyl) may persist in ecosystems but are less studied compared to nonylphenol-based compounds. Nitro-substituted esters (e.g., dinitrophenyl) require stringent handling due to instability and toxicity .
Analytical and Industrial Considerations
- Dimerization Behavior: Esters like ethyl 2-methylpropanoate form protonated dimers in ionization regions, a property likely shared by this compound due to its high molecular content .
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